"2,4-Dichloro-6-(5-isoxazolyl)phenol" CAS number 288401-44-5
"2,4-Dichloro-6-(5-isoxazolyl)phenol" CAS number 288401-44-5
An In-depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5): A Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5), a molecule positioned at the intersection of two pharmacologically significant chemical classes: substituted phenols and isoxazoles. While specific research on this compound is not extensively published, this document synthesizes available data on its physicochemical properties, safety profile, and the well-documented biological activities of its core moieties. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The dichlorinated phenol component introduces specific electronic and lipophilic characteristics that can critically influence molecular interactions, metabolic stability, and overall bioactivity. This guide offers insights into its potential as a chemical probe, a fragment for library synthesis, and a lead compound for drug discovery programs. We present a plausible synthetic route, methodologies for characterization, and outline potential avenues for future research for scientists and drug development professionals.
Part 1: Physicochemical and Safety Profile
Chemical Identity and Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its application in research. 2,4-Dichloro-6-(5-isoxazolyl)phenol is a solid at room temperature with a defined melting point, indicating a high degree of purity in its commercially available form.[4]
| Property | Value | Source(s) |
| CAS Number | 288401-44-5 | [4][5] |
| Molecular Formula | C₉H₅Cl₂NO₂ | [4][5] |
| Molecular Weight | 230.05 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 177-180 °C | [4] |
| Purity (Typical) | ≥97% | [4][6] |
| SMILES | Oc1c(Cl)cc(Cl)cc1-c2ccno2 | [4] |
| InChI Key | NWTXPEMLVWSELN-UHFFFAOYSA-N | [4] |
Spectral Data Interpretation
While a specific public spectral database for this compound is not available, its structure can be unequivocally confirmed using standard analytical techniques. The synthesis of related isoxazole derivatives is routinely validated using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]
-
¹H NMR: Would be expected to show distinct aromatic proton signals for both the dichlorophenyl and isoxazole rings, as well as a characteristic signal for the phenolic hydroxyl proton.
-
¹³C NMR: Would reveal the full carbon framework, with shifts influenced by the electronegative chlorine, oxygen, and nitrogen atoms.
-
IR Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the phenol, C=C and C=N stretching of the aromatic rings, and C-Cl bonds.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and the isotopic pattern from the two chlorine atoms would be a definitive feature.
Safety and Handling
The toxicological profile of 2,4-Dichloro-6-(5-isoxazolyl)phenol is dominated by the hazards associated with its dichlorophenol moiety and its classification as acutely toxic.
GHS Hazard Classification: [4]
-
Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
-
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)
Toxicological Insights: Phenol and its derivatives are protoplasmic poisons that can denature proteins and cause cell necrosis.[8] They are readily absorbed through the skin, ingestion, and inhalation.[8] The specific precursor, 2,4-dichlorophenol, is known to be corrosive to the skin and can cause severe eye damage.[9] Systemic exposure to phenols can lead to multisystem organ failure.[8]
Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Have an emergency plan and appropriate spill cleanup materials readily available.
Part 2: The Isoxazole Core - A Privileged Scaffold in Medicinal Chemistry
Introduction to Isoxazoles
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[3][10] Its prevalence stems from its unique electronic properties, ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, and its role as a versatile synthetic intermediate.[10] The weak N-O bond also provides a potential site for metabolic cleavage or designed ring-opening reactions.[11]
Spectrum of Biological Activity
The isoxazole scaffold is associated with an exceptionally broad range of biological activities, making derivatives like 2,4-Dichloro-6-(5-isoxazolyl)phenol compelling candidates for screening campaigns.
-
Anticancer: Isoxazole derivatives have shown promise by inducing apoptosis in cancer cells and inhibiting key signaling pathways.[1][2][3]
-
Anti-inflammatory: A significant number of isoxazole-containing compounds exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[12]
-
Antimicrobial: The scaffold has been successfully incorporated into antibacterial and antifungal agents.[3][7]
-
Neuroprotective: Certain isoxazoles have demonstrated potential in models of neurodegenerative disorders.[1][2]
-
Other Activities: The list extends to antioxidant, analgesic, antidiabetic, and insecticidal properties.[3]
The causality behind this versatility lies in the isoxazole ring's ability to act as a bioisostere for other functional groups, its rigid structure which helps in orienting substituents towards biological targets, and its favorable pharmacokinetic properties.[10]
Part 3: The 2,4-Dichlorophenol Moiety - Modulator of Properties
Properties of Substituted Phenols
The 2,4-dichlorophenol portion of the molecule is not merely a passive anchor but an active contributor to the compound's overall profile. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites or receptors.
The two chlorine atoms exert a strong influence through their electronic and steric effects:
-
Increased Acidity: As electron-withdrawing groups, they lower the pKa of the phenolic proton, making it more acidic than phenol itself.
-
Enhanced Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.
-
Metabolic Blocking: A chlorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.
Toxicological Considerations
While conferring potentially useful properties, the dichlorophenol moiety also introduces significant toxicological risks that must be managed in a research setting and considered in any drug development program. As noted previously, 2,4-dichlorophenol is a known skin and eye irritant with moderate acute toxicity.[9] This inherent toxicity necessitates careful handling and suggests that any therapeutic application would require a wide therapeutic window where the desired pharmacological effect occurs at concentrations well below those causing cellular damage.
Part 4: Synthetic Strategy and Methodologies
Retrosynthetic Analysis
A logical approach to synthesizing 2,4-Dichloro-6-(5-isoxazolyl)phenol involves the formation of the isoxazole ring as a key step from a suitably functionalized dichlorophenol precursor. A well-established method for constructing 5-substituted isoxazoles is the cyclization of a chalcone (α,β-unsaturated ketone) with hydroxylamine.[7][13]
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms the viability of the subsequent transformation.
Step 1: Synthesis of 2-Hydroxy-3,5-dichloroacetophenone
-
Rationale: This step creates the core phenolic ketone required for the subsequent condensation. Friedel-Crafts acylation of 2,4-dichlorophenol is a standard method, though regioselectivity can be a challenge. An alternative is the direct chlorination of 2-hydroxyacetophenone.
-
Procedure (Example via Chlorination): a. Dissolve 1.0 equivalent of 2-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane). b. Cool the solution to 0-5 °C in an ice bath. c. Add 2.0-2.2 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise while maintaining the temperature. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS. e. Upon completion, quench the reaction by slowly pouring it into ice water. f. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 1-(2-Hydroxy-3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Rationale: This step forms the α,β-unsaturated ketone system (as an enaminone, a chalcone equivalent) necessary for reaction with hydroxylamine to form the isoxazole ring. Dimethylformamide dimethyl acetal (DMF-DMA) is an effective reagent for this transformation.
-
Procedure: a. To a solution of 2-hydroxy-3,5-dichloroacetophenone (1.0 eq) in an anhydrous solvent like toluene or xylene, add DMF-DMA (1.5 eq). b. Heat the mixture to reflux (e.g., 120-140 °C) for 8-12 hours, using a Dean-Stark trap if necessary to remove methanol. c. Monitor the reaction by TLC. d. Once complete, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which may be used directly in the next step or purified if necessary.
Step 3: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol
-
Rationale: This is the key cyclization step. Hydroxylamine attacks the enaminone, leading to the formation of the stable, aromatic isoxazole ring.
-
Procedure: a. Dissolve the crude enaminone from the previous step in ethanol or acetic acid. b. Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (1.5 eq) in water or ethanol. c. Heat the mixture to reflux for 4-8 hours, monitoring by TLC. d. After cooling, concentrate the mixture and partition between water and ethyl acetate. e. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,4-Dichloro-6-(5-isoxazolyl)phenol.
Workflow for Purification and Characterization
Caption: General workflow for synthesis validation.
Part 5: Potential Research Applications and Future Directions
As a Fragment or Building Block
With a molecular weight of 230.05 g/mol , this compound fits well within the "Rule of Three" for fragment-based drug discovery. It can be used as a starting point for generating a focused library of analogues. The phenolic hydroxyl provides a convenient handle for further chemical modification, allowing for the exploration of the surrounding chemical space to improve binding affinity and selectivity for a target.
Hypothesis-Driven Research Targets
Given the known bioactivities of the isoxazole core, several hypothesis-driven screening approaches are logical:
-
Oncology: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.
-
Inflammation: Test for inhibition of cyclooxygenase enzymes (COX-1/COX-2) or other key inflammatory mediators like TNF-α.
-
Infectious Disease: Evaluate antimicrobial activity against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[7]
In Silico Target Identification Workflow
Computational methods can prioritize experimental screening efforts by identifying potential biological targets.
Caption: In silico workflow for target hypothesis generation.
Part 6: Conclusion
2,4-Dichloro-6-(5-isoxazolyl)phenol is a chemical entity with significant, albeit largely unexplored, potential. It combines the pharmacologically validated isoxazole core with a dichlorophenol moiety that imparts distinct physicochemical properties. While its acute toxicity demands careful handling, these same features make it an intriguing candidate for targeted therapeutic development, particularly in oncology and infectious diseases where a degree of cytotoxicity can be advantageous. This guide provides the foundational knowledge—from synthesis and handling to the rationale for biological screening—for researchers to effectively utilize this compound as a tool or starting point in the pursuit of novel chemical biology probes and therapeutic agents.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPbqKEy8-BM2kbUf8PoxQEJvUsJQeCZwLuKwU61lRLMdSmrUuNLRE1ICQJtgPI6G4Ha-sI3YbQf3BVQZS6-ws65HeH1iZoZUb3FYxEqT4dxsm7RVlxnLfHLaEm2W0E10HodJt84MK1FO8O45WJv0qhBr3sZ-HUsZm_w-k=]
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/382941295_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]
- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015848/]
- Biologically-active isoxazole-based drug molecules. ResearchGate. [URL: https://www.researchgate.net/publication/386616462_Biologically-active_isoxazole-based_drug_molecules]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01777b]
- 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/465461]
- Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Self-published. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOE8RlhPLe-uinkmqZQWP6fru9oM6bpzZgasQ2DTnmk-iyW9d9KjxF217mf9ukQvSonxh_NuWzgm84Cy_5jeHx3VGza4olPBjhvP2rkLOoT9oofWW0YMS1878NjIbTPIJJYwexhcWvdF77sChjdmA0fqVlLV6h8ZLfDLzLRf2UUgrGqglnilwOHcBUtxC3AxCtCXRwTH-JCLCScaiZQ==]
- A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [URL: https://www.researchgate.net/publication/369799271_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]
- The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269925/]
- Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: http://www.orientjchem.
- 2,4-dichloro-6-(5-isoxazolyl)phenol. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82035282_EN.htm]
- Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [URL: https://www.industrialchemicals.gov.
- Synthesis of 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-6-dichloro-4-4-5-dihydro-2-oxazolyl-phenol]
- Synthesis and biological activity of novel phenol-conjugates of isoxazolidines. ResearchGate. [URL: https://www.researchgate.
- 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Research Scientific. [URL: https://researchscientific.com/products/2-4-dichloro-6-5-isoxazolyl-phenol-97]
- 2,4-Dichloro-6-(5-isoxazolyl)phenol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-dichloro-6-5-isoxazolyl-phenol-288401-44-5]
- 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich (Merck). [URL: https://www.merckmillipore.com/IN/en/product/24-dichloro-6-5-isoxazolylphenol,ALDRICH-465461]
- 288401-44-5|2,4-Dichloro-6-(isoxazol-5-yl)phenol. BLDpharm. [URL: https://www.bldpharm.com/products/288401-44-5.html]
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0213]
- Oakwood Products, Inc. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/oakwood_products_inc-p8.html]
- MilliporeSigma. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/milliporesigma-p47.html]
- 2,6-dichlorophenol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0201]
- Phenol Toxicity. National Institutes of Health (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK560563/]
- Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2649]
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [URL: https://www.researchgate.net/publication/338421003_Natural_Sources_and_Bioactivities_of_24-Di-Tert-Butylphenol_and_Its_Analogs]
- 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich (merckmillipore.com). [URL: https://www.merckmillipore.com/MX/en/product/24-dichloro-6-5-isoxazolylphenol,ALDRICH-465461]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,4-dichloro-6-(5-isoxazolyl)phenol [chemicalbook.com]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
